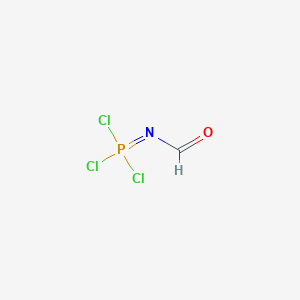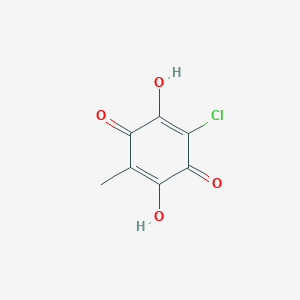
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate is an organic compound characterized by the presence of multiple fluorine atoms and an ester functional group. This compound is part of the family of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate typically involves the fluorination of hexenoic acid derivatives followed by esterification. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms into the hexenoic acid backbone. The resulting fluorinated acid is then esterified using ethanol in the presence of a catalyst like sulfuric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids or ketones.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated drug candidate with improved metabolic stability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The ester functional group can undergo hydrolysis to release the active fluorinated acid, which can further interact with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate can be compared with other similar fluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications but has raised environmental and health concerns.
Perfluorodecanoic acid (PFDA): Another fluorinated compound with similar properties but different chain length and applications.
Fluorinated esters: Various fluorinated esters with different chain lengths and degrees of fluorination can be compared based on their chemical and physical properties.
This compound stands out due to its specific combination of fluorination and ester functionality, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63284-94-6 |
|---|---|
Molekularformel |
C8H6F8O2 |
Molekulargewicht |
286.12 g/mol |
IUPAC-Name |
ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate |
InChI |
InChI=1S/C8H6F8O2/c1-2-18-5(17)7(13,14)8(15,16)6(11,12)4(10)3-9/h3H,2H2,1H3 |
InChI-Schlüssel |
VPOCKWMHSQAPRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C(C(=CF)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



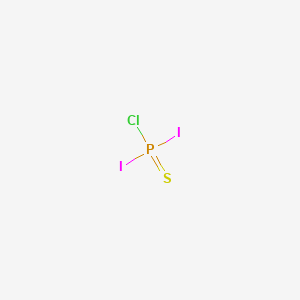

![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
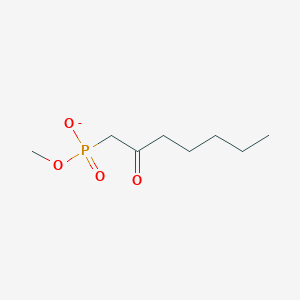

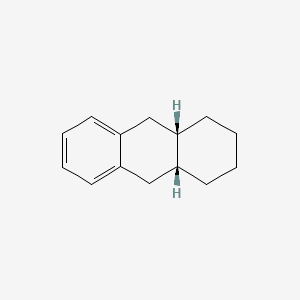

![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)
